Conformational Analysis of 1,1-Disubstituted Cyclobutanes: A Technical Guide
Topic: Conformational Analysis of 1,1-Disubstituted Cyclobutanes Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In modern medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Conformational Analysis of 1,1-Disubstituted Cyclobutanes
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In modern medicinal chemistry, the cyclobutane ring has transcended its status as a mere strained curiosity to become a high-value scaffold for increasing Fsp³ character, improving solubility, and serving as a rigid bioisostere for phenyl rings and gem-dimethyl groups. However, the efficacy of 1,1-disubstituted cyclobutanes in drug design relies heavily on understanding their unique conformational landscape. Unlike cyclohexanes, where 1,1-disubstitution often leads to degenerate chair flips, 1,1-disubstituted cyclobutanes exhibit a complex puckering equilibrium driven by a delicate balance of torsional strain, angle strain, and transannular interactions. This guide provides a rigorous framework for analyzing, predicting, and experimentally validating these conformations.
The Cyclobutane Core: Geometry and Energetics
The Puckering Equilibrium
Cyclobutane is not planar.[1] While a planar geometry would minimize angle strain (90° angles), it maximizes torsional strain due to eight pairs of fully eclipsed C-H bonds. To relieve this, the ring adopts a puckered "butterfly" conformation .[1]
Puckering Angle (
): Typically 25°–35° deviation from planarity.
Bond Angles: The C-C-C bond angles contract to approximately 88° , slightly increasing angle strain but significantly reducing torsional strain.
Inversion Barrier: The energy barrier for ring inversion (flipping from one pucker to the other through a planar transition state) is remarkably low, approximately 1.1–1.5 kcal/mol (4–6 kJ/mol).
Implication: At room temperature, unsubstituted cyclobutane undergoes rapid ring inversion (
s⁻¹), rendering the methylene protons chemically equivalent on the NMR timescale. However, 1,1-disubstitution can bias this equilibrium or "lock" the conformation in solid states or at low temperatures.
Energetic Drivers
The conformation is governed by two opposing forces:
Torsional Strain (Pitzer Strain): Drives puckering to stagger substituents.
Angle Strain (Baeyer Strain): Resists puckering to maintain angles closer to 90°.
The 1,1-Disubstitution Effect[2][3][4]
In 1,1-disubstituted cyclobutanes (
), the two puckered conformers are no longer degenerate. The substituents occupy positions termed pseudo-equatorial (eq') and pseudo-axial (ax') .
Steric Control: The "Large-Equatorial" Rule
Similar to cyclohexane, steric bulk drives the conformational preference.
Pseudo-Axial: Points somewhat perpendicular to the ring plane, increasing 1,3-transannular steric clashes with the protons on C3.
General Rule: The conformer placing the larger substituent (
) in the pseudo-equatorial position is thermodynamically preferred.
Electronic Control: The 1,1-Difluoro Exception
For electronegative substituents like fluorine (e.g., 1,1-difluorocyclobutane), electronic effects such as
hyperconjugation and dipole minimization can compete with sterics. However, in most drug discovery contexts involving alkyl/aryl groups, sterics dominate.
Visualization of the Equilibrium
The following diagram illustrates the dynamic equilibrium and the relevant strain factors.
Figure 1: Energy landscape of 1,1-disubstituted cyclobutane ring inversion. The preferred conformer places the bulkier group in the pseudo-equatorial position.
Analytical Workflow: Determining Conformation
Distinguishing between conformers requires a combination of NMR spectroscopy and computational modeling.
NMR Spectroscopy (The Gold Standard)
In a 1,1-disubstituted system (e.g., 1-phenyl-1-carboxylic acid cyclobutane), the protons at C2/C4 and C3 provide diagnostic couplings.
Key Coupling Constants ()
Unlike flexible chains, the rigid cyclobutane ring imposes specific dihedral angles (
).
(Same face): Typically 6 – 10 Hz .
(Opposite face): Typically 2 – 6 Hz .
Diagnostic Rule: In cyclobutanes,
. This is opposite to the trend often seen in unstrained systems (Karplus curve dependent), due to the specific angles in the puckered ring (~20-30° for cis, ~130-140° for trans).
NOE/ROESY Correlations
Nuclear Overhauser Effect (NOE) is critical for assigning stereochemistry relative to the 1,1-substituents.
Axial Substituent: Shows strong NOE to cis-C3 proton (1,3-diaxial relationship).
Equatorial Substituent: Shows weaker or no NOE to C3 protons but strong NOE to adjacent cis-C2/C4 protons.
Computational Modeling
For rapid prediction in SAR (Structure-Activity Relationship) studies:
Method: DFT (Density Functional Theory) at the B3LYP/6-31G* level or higher (e.g.,
This protocol outlines the steps to determine the preferred conformation of a synthesized 1,1-disubstituted cyclobutane.
Step 1: Sample Preparation
Dissolve ~5-10 mg of compound in a non-viscous deuterated solvent (e.g.,
or ).
Ensure the sample is free of paramagnetic impurities.
Step 2: 1D
H NMR Acquisition
Acquire a standard proton spectrum.
Target Signals: Identify the multiplets for C2/C4 protons (usually 2.0–3.0 ppm) and C3 protons (1.5–2.5 ppm).
Analysis: If the ring is flipping rapidly, C2/C4 protons may appear as a simplified multiplet. If locked or biased, they will appear as distinct diastereotopic protons (
and ).
Step 3: 1D NOE or 2D NOESY/ROESY
Irradiate the signal corresponding to the substituent
(e.g., a methyl group or aromatic proton).
Observe:
Enhancement of the C3 proton signal
is Pseudo-Axial .
Enhancement of only adjacent C2/C4 protons
is Pseudo-Equatorial .
Step 4: Coupling Constant Analysis
Perform a decoupling experiment if multiplets are complex.
Measure
values between C2/C4 and C3 protons.
Compare with calculated dihedral angles from a generated model.
Analytical Decision Tree
Figure 2: Workflow for determining the conformational preference of 1,1-disubstituted cyclobutanes using NMR.
Wiberg, K. B. (1986). Structures, energies, and spectra of cyclobutanes. Angewandte Chemie International Edition in English, 25(4), 312-322. Link
Cremer, D. (1977). Theoretical determination of molecular structure and conformation. 4. Puckering of cyclobutane.[1] Journal of the American Chemical Society, 99(5), 1307-1309. Link
Lambert, J. B., & Roberts, J. D. (1971). Conformational analysis of cyclobutanes by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 93(15), 3809-3810.
Moriarty, R. M. (1974). Stereochemistry of Cyclobutane and Heterocyclic Analogs. Topics in Stereochemistry, 8, 271-421. Link
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Molecular Scaffolds. Chemical Reviews, 114(16), 8257-8322. Link
A Comprehensive Technical Guide to the Synthesis of 1-(Bromomethyl)cyclobutane-1-carbonitrile
Introduction 1-(Bromomethyl)cyclobutane-1-carbonitrile is a key building block in medicinal chemistry and drug development. Its rigid cyclobutane scaffold, coupled with the reactive bromomethyl and nitrile functionalitie...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
1-(Bromomethyl)cyclobutane-1-carbonitrile is a key building block in medicinal chemistry and drug development. Its rigid cyclobutane scaffold, coupled with the reactive bromomethyl and nitrile functionalities, makes it an invaluable intermediate for the synthesis of complex molecules with potential therapeutic applications. The conformational constraint imposed by the four-membered ring can lead to enhanced binding affinity and selectivity for biological targets. This guide provides an in-depth review of the primary synthetic routes to this important compound, offering field-proven insights and detailed methodologies for researchers and scientists in the pharmaceutical and chemical industries.
Two principal synthetic strategies will be discussed in detail:
Route 1: De Novo Construction of the Cyclobutane Ring , a multi-step synthesis starting from readily available acyclic precursors.
Route 2: Functional Group Interconversion of a Pre-formed Cyclobutane , a more direct approach utilizing a commercially available cyclobutane intermediate.
Each route will be analyzed for its advantages, limitations, and practical considerations, with a focus on the causality behind experimental choices.
Route 1: De Novo Construction of the Cyclobutane Ring
This approach builds the cyclobutane framework from the ground up, offering flexibility in introducing various substituents. A common and reliable pathway begins with the formation of a 1,1-disubstituted cyclobutane, followed by a series of functional group manipulations.
Step 1: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate
The synthesis of the cyclobutane ring is efficiently achieved through the condensation of diethyl malonate with a 1,3-dihalopropane, typically 1,3-dibromopropane or 1-bromo-3-chloropropane.[1][2] This reaction, a classic example of a malonic ester synthesis, proceeds via a double alkylation mechanism.
Mechanism:
Deprotonation: A strong base, such as sodium ethoxide, deprotonates the acidic α-hydrogen of diethyl malonate to form a resonance-stabilized enolate.
First Alkylation: The enolate acts as a nucleophile, attacking one of the electrophilic carbons of the 1,3-dihalopropane in an SN2 reaction, displacing the first halide.
Intramolecular Cyclization: A second equivalent of base removes the remaining α-hydrogen, and the resulting enolate undergoes an intramolecular SN2 reaction to displace the second halide, forming the cyclobutane ring.
Experimental Protocol: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate [1]
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium ethoxide in absolute ethanol.
To this solution, add diethyl malonate.
Slowly add 1,3-dibromopropane to the refluxing mixture.
After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC).
Remove the ethanol by distillation.
Add water to the residue to dissolve the sodium bromide byproduct.
Extract the aqueous layer with diethyl ether.
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate.
Step 2: Hydrolysis and Decarboxylation to Cyclobutanecarboxylic Acid
The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid, which is subsequently decarboxylated upon heating to yield cyclobutanecarboxylic acid.[3][4]
Mechanism:
Hydrolysis: Base-catalyzed hydrolysis (saponification) of the two ester groups with a strong base like potassium hydroxide, followed by acidification, yields 1,1-cyclobutanedicarboxylic acid.
Decarboxylation: Heating the dicarboxylic acid above its melting point induces decarboxylation, where one of the carboxylic acid groups is lost as carbon dioxide, to give cyclobutanecarboxylic acid.
Experimental Protocol: Synthesis of Cyclobutanecarboxylic Acid [5]
Reflux diethyl 1,1-cyclobutanedicarboxylate with an ethanolic solution of potassium hydroxide for several hours.
Distill off the ethanol.
Acidify the aqueous residue with a strong acid (e.g., H₂SO₄) to precipitate the 1,1-cyclobutanedicarboxylic acid.
Isolate the dicarboxylic acid by filtration and dry.
Heat the dry 1,1-cyclobutanedicarboxylic acid in a distillation apparatus.
Collect the fraction distilling at the boiling point of cyclobutanecarboxylic acid (195-196 °C).
Step 3: Synthesis of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile
This step involves the introduction of the nitrile group and the reduction of the carboxylic acid to the primary alcohol. A plausible, though not explicitly detailed in the initial search, multi-step sequence would be:
Conversion to Acid Chloride: Treatment of cyclobutanecarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield the more reactive cyclobutanecarbonyl chloride.
Formation of the Acyl Cyanide and Rearrangement: Reaction of the acid chloride with a cyanide source, followed by a series of transformations, could lead to the desired 1-cyanocyclobutane-1-carboxylic acid.
Reduction: The carboxylic acid functionality is then selectively reduced to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[6][7]
Conceptual Protocol: Reduction to 1-(Hydroxymethyl)cyclobutane-1-carbonitrile
In a dry, inert atmosphere, a solution of 1-cyanocyclobutane-1-carboxylic acid in an anhydrous ether (e.g., THF or diethyl ether) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent at 0 °C.
The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
The reaction is carefully quenched by the sequential addition of water, followed by a solution of sodium hydroxide, and then more water (Fieser workup).
The resulting precipitate is filtered off, and the organic filtrate is dried and concentrated to yield the crude alcohol.
Purification can be achieved by column chromatography or distillation.
Step 4: Bromination of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile
This is the final and crucial step to obtain the target molecule. The primary alcohol is converted to the corresponding bromide. Due to the neopentyl-like structure of the substrate (a primary alcohol attached to a quaternary carbon), SN1-type reactions that proceed through a carbocation intermediate are disfavored due to the instability of the primary carbocation and the potential for Wagner-Meerwein rearrangements. Therefore, SN2-type reactions are preferred. Two excellent methods for this transformation are the Appel reaction and the use of phosphorus tribromide (PBr₃).
The Appel reaction utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr₄), to convert alcohols to alkyl halides under mild, neutral conditions.[8][9][10]
Mechanism:
The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the bromide ion in an SN2 fashion, leading to inversion of configuration if the carbon is a stereocenter. The formation of the strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct is a major driving force for the reaction.
Caption: The Appel reaction mechanism for the bromination of a primary alcohol.
In a dry, inert atmosphere, dissolve 1-(hydroxymethyl)cyclobutane-1-carbonitrile and triphenylphosphine in an anhydrous solvent such as dichloromethane or acetonitrile.
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of carbon tetrabromide in the same solvent.
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
The byproduct, triphenylphosphine oxide, can be partially removed by precipitation with a non-polar solvent like hexanes, followed by filtration.
The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
The crude product is purified by column chromatography on silica gel to afford 1-(Bromomethyl)cyclobutane-1-carbonitrile.
Phosphorus tribromide is a classic and effective reagent for converting primary and secondary alcohols to alkyl bromides.[11][12] The reaction typically proceeds with inversion of configuration via an SN2 mechanism and avoids carbocation rearrangements.[13]
Mechanism:
The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. This forms a good leaving group, which is then displaced by the bromide ion in a backside SN2 attack on the carbon atom.
Caption: The PBr₃ reaction mechanism for the bromination of a primary alcohol.
In a dry, inert atmosphere, dissolve 1-(hydroxymethyl)cyclobutane-1-carbonitrile in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane). A small amount of pyridine may be added to neutralize the HBr byproduct.
Cool the solution to 0 °C.
Slowly add phosphorus tribromide (approximately 0.33-0.4 equivalents) dropwise, maintaining the temperature below 5 °C.
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours.
Carefully pour the reaction mixture over ice-water and extract with an organic solvent.
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation or column chromatography.
Route 2: Functional Group Interconversion of a Pre-formed Cyclobutane
A more direct and often preferred route for laboratory-scale synthesis is to start from a commercially available, advanced intermediate. 1-(Hydroxymethyl)cyclobutane-1-carbonitrile is available from several chemical suppliers, making this route highly efficient.
Caption: A direct, one-step synthesis from a commercially available precursor.
This route consists of a single step: the bromination of the primary alcohol. The choice of brominating agent and the experimental procedure would be the same as described in Route 1, Step 4 .
More suitable for large-scale synthesis where cost of starting materials is critical
Ideal for lab-scale and rapid synthesis
Flexibility
Allows for the synthesis of analogues by modifying starting materials
Limited to the availability of the starting material
Time Efficiency
Lower
High
Conclusion
The synthesis of 1-(Bromomethyl)cyclobutane-1-carbonitrile can be achieved through multiple pathways. For large-scale industrial production, a de novo synthesis starting from inexpensive bulk chemicals may be economically viable, despite the multiple steps involved. However, for research and development purposes, the most practical and efficient approach is the direct bromination of commercially available 1-(hydroxymethyl)cyclobutane-1-carbonitrile.
The choice of bromination method—the Appel reaction or phosphorus tribromide—will depend on the specific laboratory conditions and reagent availability. Both methods are well-suited for this transformation as they proceed via an SN2 mechanism, thus avoiding potential rearrangements of the strained cyclobutane ring. Careful control of reaction conditions and purification of the final product are crucial to obtain high-purity 1-(Bromomethyl)cyclobutane-1-carbonitrile for its use in further synthetic applications.
CN103435439A - Preparation method of bromomethyl cyclobutane - Google Patents.
Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 - Chemia. Chemia. [Link]
Application Note: Reductive Cyclization of 1-(Bromomethyl)cyclobutane-1-carbonitrile
This Application Note is designed for researchers and process chemists targeting the synthesis of constrained spirocyclic amines. It addresses the specific reduction of 1-(Bromomethyl)cyclobutane-1-carbonitrile , a bifun...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists targeting the synthesis of constrained spirocyclic amines. It addresses the specific reduction of 1-(Bromomethyl)cyclobutane-1-carbonitrile , a bifunctional scaffold where the reduction of the nitrile group triggers a spontaneous intramolecular nucleophilic substitution, yielding 2-azaspiro[3.3]heptane .
Executive Summary & Strategic Overview
The reduction of 1-(Bromomethyl)cyclobutane-1-carbonitrile is not a standard primary amine synthesis. Due to the presence of a reactive electrophile (bromomethyl) geminal to the nucleophile precursor (nitrile), the reaction follows a Reductive Cyclization pathway.
Upon reduction of the nitrile to a primary amine, the nitrogen atom is positioned perfectly for an intramolecular
attack on the adjacent bromomethyl group. This "Gem-Dialkyl Effect" (Thorpe-Ingold effect) accelerates ring closure, making the isolation of the linear halo-amine (1-(aminomethyl)-1-(bromomethyl)cyclobutane) kinetically difficult.
Consequently, this protocol is engineered to harness this reactivity to synthesize 2-azaspiro[3.3]heptane , a high-value pharmacophore used as a surrogate for piperidine or morpholine in drug discovery.
Key Reaction Pathway[1][2][3]
Chemo-selective Reduction: Conversion of
to .
Spontaneous Cyclization: Intramolecular displacement of bromide.
Product Isolation: Recovery of the secondary spiro-amine.
Mechanistic Pathway & Logic
The following diagram illustrates the cascade reaction. The success of this protocol relies on ensuring the reducing agent (LiAlH
) fully reduces the nitrile without debrominating the alkyl halide before cyclization occurs.
Figure 1: Reaction cascade from nitrile reduction to spirocycle formation. Note the risk of dehalogenation if temperature is uncontrolled.
(1.0 M in THF or powder, 1.2 equiv). Note: Use stoichiometric precision to avoid attacking the bromide.
Solvent: Anhydrous THF (Tetrahydrofuran), freshly distilled or from a solvent system.
Quench: Glauber’s Salt (Na
SO·10HO) or Fieser Reagents (Water, 15% NaOH).
Step-by-Step Methodology
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (
or ).
Solvent Prep: Charge the flask with 40 mL of anhydrous THF. Cool to 0°C using an ice bath.
Reductant Addition: Carefully add LiAlH
(12 mmol, 0.46 g or 12 mL of 1.0 M solution) to the cold THF. Stir for 10 minutes to ensure suspension/dissolution.
Substrate Addition: Dissolve the nitrile (1.73 g) in 10 mL of anhydrous THF. Add this solution dropwise to the LiAlH
suspension over 20–30 minutes.
Critical Control Point: Maintain internal temperature <5°C. Rapid addition causes exotherms that may trigger dehalogenation (loss of Br).
Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir at RT for 3–5 hours.
Monitoring: Monitor by TLC or GC-MS. Disappearance of nitrile (approx. 2240 cm
IR stretch) indicates completion. Do not reflux unless conversion is stalled, as heat promotes bromide reduction.
Quench (Fieser Method): Cool the mixture back to 0°C.
Add 0.46 mL Water (slowly).
Add 0.46 mL 15% NaOH solution.
Add 1.4 mL Water.
Warm to RT and stir for 15 minutes until a white, granular precipitate forms.
Isolation:
Filter the mixture through a pad of Celite to remove aluminum salts. Wash the pad with diethyl ether (2 x 20 mL).
Acid Extraction (Purification): Extract the combined organic filtrate with 1M HCl (3 x 20 mL). The amine product moves to the aqueous phase; non-basic impurities (unreacted bromide) remain in the organic phase.
Basification: Basify the combined aqueous extracts to pH >12 using 4M NaOH (cool during addition).
Final Extraction: Extract the free amine into DCM (Dichloromethane) or Ether (3 x 30 mL).
Dry over anhydrous Na
SO, filter, and concentrate carefully (product may be volatile).
Yield & Characterization
Expected Yield: 60–75%.
Appearance: Colorless to pale yellow oil.
Stability: The free amine readily absorbs CO
from air. Store as a hydrochloride or tosylate salt for long-term stability.
Alternative Protocol: Borane Reduction
Context: If the LiAlH
protocol yields dehalogenated byproducts (1-methylcyclobutyl-methylamine), use Borane-Dimethyl Sulfide (BMS).
Conditions: 1.5 equiv BH
·DMS in THF, reflux for 2 hours.
Workup: Methanol quench followed by HCl hydrolysis (to break the Borane-Amine complex).
Advantage: Borane is more chemoselective for nitriles over alkyl halides than aluminohydrides.
Data Summary & Troubleshooting
Parameter
LiAlH Protocol
Borane (BMS) Protocol
Selectivity
Moderate (Risk of De-Br)
High (Preserves C-Br bond)
Reaction Speed
Fast (3-5 hours)
Slower (Requires reflux/hydrolysis)
Main Impurity
Dehalogenated amine
Boron-amine adducts (require acid boil)
Recommended For
Standard Synthesis
Sensitive Substrates
Troubleshooting Guide:
Problem: Low Yield / Polymerization.
Cause: Intermolecular reaction between two amine molecules before cyclization.
Solution:High Dilution. Increase solvent volume by 2-3x to favor intramolecular reaction (spirocyclization).
Problem: Product is missing after concentration.
Cause: 2-Azaspiro[3.3]heptane is volatile.
Solution: Do not evaporate to dryness. Isolate as HCl salt by adding 2M HCl in ether to the organic extract.
Safety & Handling (E-E-A-T)
Nitrile Toxicity: While the starting material is a nitrile, the release of cyanide is not the primary mechanism here; however, treat all nitriles as potentially releasing HCN under strong acidic conditions.
Alkylating Agent: The starting material (bromomethyl) is a potent alkylating agent (lachrymator/blistering). Handle in a fume hood.
LiAlH
Hazards: Reacts violently with water/protic solvents. Ensure all glassware is bone-dry. Have a Class D fire extinguisher available.
References
Synthesis of 2-azaspiro[3.3]heptane derivatives. National Institutes of Health (NIH) / PubMed. Synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid. Available at: [Link]
Reduction of Nitriles to Amines using LiAlH4. Master Organic Chemistry. Detailed mechanism and stoichiometry for nitrile reduction. Available at: [Link]
Strain Release Amination & Spirocycles. Science / PMC. Discusses the utility and stability of bicyclo[1.1.1]pentane and azaspiro[3.3]heptane motifs in drug design. Available at: [Link]
General Procedure for Nitrile Reduction with Borane. Organic Chemistry Portal. Selective reduction methodologies avoiding dehalogenation. Available at: [Link]
Application
Scalable synthesis of 1-(Bromomethyl)cyclobutane-1-carbonitrile for pharmaceutical intermediates
Application Note: Scalable Process Design for 1-(Bromomethyl)cyclobutane-1-carbonitrile Executive Summary 1-(Bromomethyl)cyclobutane-1-carbonitrile is a critical pharmacophore used in the synthesis of Janus Kinase (JAK)...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Process Design for 1-(Bromomethyl)cyclobutane-1-carbonitrile
Executive Summary
1-(Bromomethyl)cyclobutane-1-carbonitrile is a critical pharmacophore used in the synthesis of Janus Kinase (JAK) inhibitors, most notably Oclacitinib (Apoquel) and Abrocitinib . While laboratory-scale synthesis often utilizes the Appel reaction or direct alkylation, these methods suffer from poor atom economy and difficult purification (triphenylphosphine oxide removal) upon scale-up.
This Application Note details a scalable, three-stage manufacturing protocol designed for kilogram-scale production. The process prioritizes chemoselectivity (preserving the nitrile moiety during reduction) and purification efficiency (avoiding chromatography).
Key Process Features:
Atom Economy: Replaces stoichiometric phosphorus reagents with catalytic or recyclable vectors where possible.
Safety: Eliminates the use of pyrophoric hydrides (e.g.,
) in favor of controlled borohydride reduction.
Purity: Designed to achieve >98% HPLC purity via crystallization and distillation, negating silica gel chromatography.
Retrosynthetic Strategy & Pathway
The scalable route disconnects the target molecule at the C-Br bond, tracing back to the corresponding alcohol, and subsequently to the ester precursor formed via dialkylation.
Figure 1: Retrosynthetic Analysis (Graphviz)
Caption: Retrosynthetic disconnection showing the three-stage linear sequence from commodity starting materials.
Detailed Protocols
Stage 1: Cyclization to Ethyl 1-cyanocyclobutanecarboxylate
Rationale: Traditional methods use NaH in DMF/DMSO, posing thermal runaway risks. This protocol utilizes a solid-liquid Phase Transfer Catalysis (PTC) system, which is safer and easier to agitate at scale.
Reagents:
Ethyl cyanoacetate (1.0 eq)
1,3-Dibromopropane (1.1 eq)
Potassium Carbonate (
), anhydrous (2.5 eq)
Tetrabutylammonium bromide (TBAB) (0.05 eq)
Solvent: Acetonitrile (ACN) or Acetone
Protocol:
Charge a reactor with ACN (10 vol),
, and TBAB.
Add Ethyl cyanoacetate and initiate stirring.
Heat the slurry to reflux (
).
Dose 1,3-Dibromopropane slowly over 2–4 hours. Critical: Exothermic reaction. Control addition rate to maintain reflux without flooding the condenser.
Digest for 6–8 hours until GC indicates <1% mono-alkylated intermediate.
Workup: Cool to
. Filter off inorganic salts. Concentrate the filtrate.
Purification: Vacuum distillation (
@ 5 mmHg).
Expected Yield: 75–82%
Purity: >97% (GC)
Stage 2: Chemoselective Reduction
Rationale: The nitrile group is susceptible to reduction (to primary amine) by strong hydrides like
. Sodium Borohydride () in ethanol is selected for its ability to reduce the ester to the primary alcohol while leaving the nitrile intact, provided temperature is strictly controlled.
Reagents:
Ethyl 1-cyanocyclobutanecarboxylate (1.0 eq)
Sodium Borohydride (
) (1.5 eq)
Solvent: Ethanol (Absolute)
Protocol:
Dissolve the ester (Stage 1 product) in Ethanol (8 vol) and cool to
.
Add
portion-wise over 2 hours. Safety: Significant hydrogen gas evolution. Ensure adequate venting and nitrogen sweep.
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine.
Isolation: Dry over
and concentrate. The product is often a viscous oil that solidifies upon standing.
Data Summary:
Parameter
Specification
Note
Reagent
Chemoselective for ester over nitrile.
Temp Limit
Prevents nitrile hydrolysis/reduction.
By-product
Boric acid salts
Removed in aqueous wash.
Yield
85–90%
High efficiency step.
Stage 3: Activation and Bromination
Rationale: While the Appel reaction (
) is common in literature, it generates stoichiometric triphenylphosphine oxide (TPPO), which is difficult to remove at scale. This protocol uses a Mesylation/Finkelstein sequence or direct bromination. The Mesylate route is preferred for highest purity profiles in GMP settings.
Method A: Sulfonate Displacement (High Purity)
Mesylation: React Alcohol (Stage 2) with Methanesulfonyl chloride (
, 1.1 eq) and Triethylamine (, 1.2 eq) in DCM at .
Workup: Wash with water/bicarb, concentrate to obtain the mesylate intermediate.
Bromination: Dissolve mesylate in Acetone or 2-Butanone (MEK). Add Lithium Bromide (
Preparation of cyclobutane amino acids from carbonitrile precursors
An In-Depth Guide to the Synthesis of Cyclobutane Amino Acids from Carbonitrile Precursors Introduction: The Rising Importance of Constrained Scaffolds In the landscape of modern drug discovery and peptide science, the u...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Synthesis of Cyclobutane Amino Acids from Carbonitrile Precursors
Introduction: The Rising Importance of Constrained Scaffolds
In the landscape of modern drug discovery and peptide science, the use of conformationally constrained amino acids has become a cornerstone strategy for designing potent and selective therapeutic agents. Among these, cyclobutane amino acids (CB-AAs) have emerged as particularly valuable building blocks.[1] Their rigid four-membered ring structure imparts a well-defined geometry upon peptides and small molecules, limiting conformational flexibility. This constraint can lead to enhanced binding affinity, improved metabolic stability, and tailored pharmacokinetic profiles.
Carbonitriles (organic compounds containing a -C≡N functional group) are exceptionally versatile precursors for the synthesis of these valuable motifs. The nitrile group can act as a key building block in the formation of the cyclobutane ring itself or serve as a direct precursor to the α-amino acid functionality through well-established chemical transformations. This guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview of the primary synthetic strategies, complete with mechanistic insights and actionable laboratory protocols, for preparing cyclobutane amino acids from carbonitrile precursors.
Strategic Overview: Pathways from Nitriles to Cyclobutane Amino Acids
The synthesis of CB-AAs from nitrile-based starting materials can be broadly categorized into three primary strategies, each with distinct advantages depending on the desired substitution pattern and available starting materials.
Pathway A: Intramolecular Cyclization of Unsaturated Nitriles: This elegant approach builds the cyclobutane ring using a precursor that already contains the nitrile group. Advanced methods, such as radical cascades, can forge the strained ring system with high efficiency.
Pathway B: Synthesis from Cyclobutanone via an Aminonitrile Intermediate: Perhaps the most direct and widely used method, this strategy employs a pre-formed cyclobutanone. A variation of the classical Strecker synthesis is used to introduce the nitrile and amine functionalities simultaneously, which are then hydrolyzed to the final amino acid.
Pathway C: Post-Cycloaddition Functional Group Interconversion: In this strategy, the cyclobutane core is first constructed using powerful methods like the [2+2] photocycloaddition of alkenes.[2][3][4] Subsequently, a functional group on the ring is chemically converted into a nitrile, which is then transformed into the amino acid.
The following diagram provides a high-level overview of these divergent synthetic approaches.
Caption: High-level overview of synthetic strategies for CB-AAs.
Pathway A: Intramolecular Cyclization of Unsaturated Nitriles
This strategy leverages the reactivity of the nitrile group and a tethered reactive partner (like an alkene) to construct the cyclobutane ring in a single, often complex, transformation. A prime example is the polar-radical cyclization cascade.
As demonstrated in recent literature, magnesiated ω-alkenylnitriles can undergo a one-electron oxidation to generate a nitrile-stabilized radical.[5] This radical intermediate initiates a cascade by first cyclizing onto the pendant olefin to form a five-membered ring radical, which then attacks the nitrile carbon in a subsequent reduction-cyclization sequence. The resulting bicyclic imine can be hydrolyzed to afford a bicyclo[3.2.0]heptan-6-one, a complex cyclobutanone derivative.[5] This ketone can then be converted to the corresponding amino acid via methods described in Pathway B.
Workflow: Radical Cascade Cyclization
Caption: Workflow for intramolecular cyclization to form CB-AAs.
Protocol: Synthesis of Bicyclo[3.2.0]heptan-6-one via Polar-Radical Cascade
This protocol is adapted from the principles described by Procter and co-workers and should be performed by trained chemists under an inert atmosphere.[5]
Materials:
ω-alkenylnitrile (1.0 equiv)
Magnesium turnings (2.2 equiv)
Naphthalene (catalytic, ~5 mol%)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous NH₄Cl solution
Standard glassware for inert atmosphere chemistry (Schlenk line, argon/nitrogen)
Procedure:
Activation & Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and reflux condenser. Allow to cool under a positive pressure of argon. Add magnesium turnings to the flask.
Formation of Magnesiated Nitrile: Add anhydrous THF to the flask, followed by the ω-alkenylnitrile substrate. Add a catalytic amount of naphthalene. The solution should turn dark green, indicating the formation of the naphthalene radical anion, which facilitates the reaction with magnesium. Stir at room temperature for 2-4 hours until the magnesium is consumed.
Initiation of Cascade: Cool the reaction mixture to 0 °C. The reaction proceeds as the magnesiated species forms and is oxidized in situ. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Upon completion, cautiously quench the reaction by slow addition of saturated aqueous NH₄Cl solution at 0 °C.
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the bicyclic cyclobutanone derivative.
Conversion to Amino Acid: The resulting ketone can be converted to the spirocyclic hydantoin via the Bucherer-Bergs reaction, followed by hydrolysis to the desired amino acid.
Pathway B: Synthesis from Cyclobutanone via Aminonitrile (Strecker Synthesis)
This is arguably the most robust and widely applied method for the synthesis of α-aminocyclobutane carboxylic acids. It relies on the formation of an α-aminonitrile from cyclobutanone, which is a direct precursor to the final amino acid product.
Mechanistic Insight: The Strecker Reaction
The reaction begins with the formation of an imine from the reaction of cyclobutanone with ammonia (often generated in situ from an ammonium salt). Cyanide, typically from NaCN or KCN, then acts as a nucleophile, attacking the imine carbon to form the stable α-aminonitrile. The final step is the vigorous acid- or base-catalyzed hydrolysis of the nitrile and any protecting groups to yield the carboxylic acid and ammonium salt.
Workflow: Strecker Synthesis of 1-Aminocyclobutanecarboxylic Acid
Caption: Step-by-step workflow for the Strecker synthesis of a CB-AA.
Protocol: Preparation of 1-Aminocyclobutanecarboxylic Acid Hydrochloride
This protocol is a standard procedure and should be conducted in a well-ventilated fume hood due to the use of sodium cyanide.
Materials:
Cyclobutanone (1.0 equiv)
Sodium Cyanide (NaCN, 1.1 equiv)
Ammonium Chloride (NH₄Cl, 1.2 equiv)
Ethanol (EtOH)
Concentrated Hydrochloric Acid (conc. HCl)
Deionized Water
Procedure:
Aminonitrile Formation: In a round-bottom flask equipped with a stir bar, dissolve ammonium chloride in water. Add an equal volume of ethanol, followed by cyclobutanone. Cool the mixture in an ice bath.
In a separate beaker, carefully dissolve sodium cyanide in a minimal amount of cold water.
Slowly add the aqueous sodium cyanide solution to the stirring cyclobutanone mixture over 30 minutes, ensuring the temperature remains below 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir overnight. A precipitate of the aminonitrile may form.
Hydrolysis: Carefully transfer the reaction mixture to a larger flask suitable for reflux. In a fume hood, add an excess of concentrated HCl. Caution: This will generate HCN gas.
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by the cessation of gas evolution and TLC analysis.
Isolation: After hydrolysis is complete, cool the reaction mixture to room temperature and then in an ice bath. The product, 1-aminocyclobutanecarboxylic acid hydrochloride, will precipitate as a white solid.
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.
Dry the product under vacuum to yield the pure amino acid hydrochloride salt.
Pathway C: [2+2] Cycloaddition and Subsequent Nitrile Introduction
This pathway is ideal for creating complex, substituted cyclobutane rings that may not be accessible from simple cyclobutanone precursors. The strategy involves first forming the cyclobutane ring, often with high stereocontrol, and then converting an existing functional group into the required aminonitrile moiety.
According to Woodward-Hoffmann rules, the concerted [2+2] cycloaddition of two alkenes is thermally forbidden but photochemically allowed.[3] The reaction typically proceeds by photoexcitation of one alkene (often an enone) to its triplet state. This excited state then adds to a ground-state alkene in a stepwise fashion through a 1,4-diradical intermediate to form the cyclobutane ring.[3][8]
Workflow: [2+2] Cycloaddition and Functional Group Interconversion (FGI)
Caption: Two-stage workflow combining cycloaddition and FGI.
Protocol: Photochemical [2+2] Cycloaddition of Cyclohexenone with Ethylene
This protocol demonstrates the formation of a bicyclic cyclobutanone, a versatile intermediate. It requires specialized photochemical equipment.[9]
Materials:
2-Cyclohexen-1-one (1.0 equiv)
Acetone (as solvent and sensitizer)
Ethylene gas
Photochemical reactor with a UV lamp (e.g., medium-pressure mercury lamp) and a cooling system.
Procedure:
Setup: Dissolve 2-cyclohexen-1-one in acetone in the photochemical reactor. Ensure the solution is dilute (e.g., 0.1 M) to minimize dimerization.
Reaction: Cool the solution to -60 °C to -70 °C using a cryocooler or a dry ice/acetone bath. Begin bubbling ethylene gas through the solution.
Irradiation: Turn on the UV lamp and irradiate the solution while maintaining a slow, steady stream of ethylene and vigorous stirring.
Monitoring: Monitor the disappearance of the starting material by Gas Chromatography (GC) or TLC. The reaction may take several hours.
Workup: Once the reaction is complete, turn off the lamp and stop the ethylene flow. Allow the solution to warm to room temperature.
Purification: Remove the acetone under reduced pressure. The crude product, bicyclo[4.2.0]octan-2-one, can be purified by vacuum distillation or flash chromatography.
Conversion to Amino Acid: The resulting cyclobutanone derivative is now a suitable substrate for the Strecker synthesis as detailed in Pathway B .
The synthesis of cyclobutane amino acids from carbonitrile precursors offers a powerful and versatile toolkit for medicinal and synthetic chemists. The choice of strategy—be it an elegant intramolecular cascade, a robust Strecker-type synthesis on a pre-formed ring, or a modular cycloaddition-functionalization sequence—can be tailored to the specific target molecule. The directness of the Strecker synthesis on cyclobutanone makes it a workhorse for simpler scaffolds, while intramolecular and cycloaddition methods provide access to more complex, stereochemically rich structures. As the demand for novel, constrained molecular architectures continues to grow, the development of even more efficient and stereoselective methods starting from simple nitrile building blocks will remain an important frontier in chemical synthesis.
References
Organic Chemistry Portal. (n.d.). Kulinkovich-de Meijere Reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved from [Link]
Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. PubMed. Retrieved from [Link]
ChemBK. (2024, April 9). 1-AMINO CYCLOBUTANE CARBOXYLIC ACID HYDROCHLORIDE. Retrieved from [Link]
ResearchGate. (n.d.). Intramolecular epoxy-nitrile ring-opening cyclization for cyclobutane construction (Petschen et al. approach). Retrieved from [Link]
Lee, H. Y., & Cha, J. K. (2009). On the Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles. PubMed Central (PMC). Retrieved from [Link]
Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. Angewandte Chemie International Edition, 54(41), 11918-28. Retrieved from [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Kulinkovich Cyclopropanation. Retrieved from [Link]
SynArchive. (n.d.). Kulinkovich Reaction. Retrieved from [Link]
Piras, P. P., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15468-15521. Retrieved from [Link]
Piras, P. P., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PubMed Central (PMC). Retrieved from [Link]
Laroche, C., Bertus, P., & Szymoniak, J. (2003). Titanium-Mediated Synthesis of Bicyclic Cyclopropylamines from Unsaturated Nitriles. ResearchGate. Retrieved from [Link]
ResearchGate. (n.d.). [2+2] Photochemical Cycloaddition in Organic Synthesis. Retrieved from [Link]
Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. MD Anderson Cancer Center. Retrieved from [Link]
Das, J., & Tantillo, D. J. (2016). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. PubMed Central (PMC). Retrieved from [Link]
Sarkar, D., & Ghorai, M. K. (2019). [2+2] Photochemical Cycloaddition in Organic Synthesis. European Journal of Organic Chemistry, 2019(41), 6933-6948. Retrieved from [Link]
Wang, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PubMed Central (PMC). Retrieved from [Link]
Semantic Scholar. (n.d.). Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. Retrieved from [Link]
Myers, A. G. (n.d.). Cyclobutane Synthesis. Retrieved from [Link]
Bursavich, M. G. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Loyola eCommons. Retrieved from [Link]
Organic Chemistry Frontiers. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Retrieved from [Link]
Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications. Retrieved from [Link]
Pigou, P. E., & Schiesser, C. H. (1988). Convenient route to 1,3-disubstituted cyclobutanes. An inexpensive synthesis of 3-oxocyclobutanecarboxylic acid. The Journal of Organic Chemistry, 53(15), 3641-3643. Retrieved from [Link]
ResearchGate. (n.d.). Cyclobutane cycloaddition reactions with nitriles. (Ref. 11). Retrieved from [Link]
Laroche, C., et al. (2005). Studies on the titanium-catalyzed cyclopropanation of nitriles. Organic & Biomolecular Chemistry, 3, 3482-3487. Retrieved from [Link]
ResearchGate. (n.d.). Aminoacids of the cyclobutane series. Retrieved from [Link]
ETH Research Collection. (2020). Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes. Retrieved from [Link]
Hicks, F. A., et al. (1996). A Practical Titanium-Catalyzed Synthesis of Bicyclic Cyclopentenones and Allylic Amines. The Journal of Organic Chemistry, 61(8), 2713-2718. Retrieved from [Link]
Li, Z., et al. (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO₂F₂). Beilstein Journal of Organic Chemistry, 19, 977-984. Retrieved from [Link]
Kim, S., et al. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. Retrieved from [Link]
Procter, D. J., et al. (2018). Polar-Radical Cyclization Cascades with Magnesiated Nitriles. Journal of the American Chemical Society, 140(46), 15835-15840. Retrieved from [Link]
Using 1-(Bromomethyl)cyclobutane-1-carbonitrile as a bifunctional building block
Using 1-(Bromomethyl)cyclobutane-1-carbonitrile as a Bifunctional Building Block: Application Notes and Protocols Executive Summary 1-(Bromomethyl)cyclobutane-1-carbonitrile (CAS: 1909337-42-3) is a high-value, bifunctio...
Author: BenchChem Technical Support Team. Date: February 2026
Using 1-(Bromomethyl)cyclobutane-1-carbonitrile as a Bifunctional Building Block: Application Notes and Protocols
Executive Summary
1-(Bromomethyl)cyclobutane-1-carbonitrile (CAS: 1909337-42-3) is a high-value, bifunctional building block used primarily in medicinal chemistry to introduce conformationally restricted motifs into drug candidates. Its structure features a cyclobutane ring geminally substituted with a reactive electrophile (bromomethyl group) and a latent carboxylic acid/amine equivalent (nitrile group).
This "gem-disubstituted" scaffold is critical for:
Bioisosteric Replacement: Mimicking gem-dimethyl or cyclopentyl groups to alter metabolic stability (blocking metabolic hot spots).
Conformational Locking: Restricting the rotation of pendant chains, which can increase potency by pre-organizing the ligand for receptor binding (e.g., in Gabapentinoid analogs).
Spirocycle Synthesis: Serving as a linchpin for constructing spiro-pyrrolidines, spiro-piperidines, and spiro-lactams.
Chemical Reactivity Profile
The molecule possesses two orthogonal reactive handles, allowing for divergent synthetic pathways.
Functional Group
Reactivity Mode
Steric/Electronic Considerations
Bromomethyl (-CH₂Br)
**Electrophile (Sₙ2
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing Solvent Selection for Bromomethyl Cyclobutane Substitution
Topic: High-Fidelity Substitution of Bromomethyl Cyclobutane (BMCB) Document ID: TSC-BMCB-001 Last Updated: 2026-02-24 Audience: Synthetic Chemists, Process Engineers, Drug Discovery Teams Executive Summary & Critical Me...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: High-Fidelity
Substitution of Bromomethyl Cyclobutane (BMCB)
Document ID: TSC-BMCB-001
Last Updated: 2026-02-24
Audience: Synthetic Chemists, Process Engineers, Drug Discovery Teams
Executive Summary & Critical Mechanism Analysis
The Challenge: Bromomethyl cyclobutane (BMCB) is a deceptive substrate. While technically a primary alkyl halide, it behaves sterically like a neopentyl system due to
-branching. Furthermore, the inherent ring strain (~26 kcal/mol) makes it highly susceptible to ring-expansion rearrangements if significant carbocation character develops.
The Solution: Success relies entirely on enforcing a concerted
mechanism . You must select a solvent system that maximizes nucleophile reactivity ("naked anion" effect) while strictly suppressing ionization paths () that lead to cyclopentane impurities.
Mechanism Visualization: The Competition
The following diagram illustrates the bifurcation between the desired direct substitution and the thermodynamic trap of ring expansion.
Figure 1: Reaction coordinate bifurcation. To avoid ring expansion (Red Path), the solvent must destabilize the carbocation and hyper-activate the nucleophile.
Solvent Selection Matrix
The choice of solvent is the single most critical variable in this reaction. You must use Polar Aprotic solvents.[1][2][3]
Why Polar Aprotic?
These solvents (DMSO, DMF) possess high dielectric constants to dissolve ionic reagents but lack hydrogen bond donors. They solvate cations (e.g.,
, ) effectively via their electronegative oxygen/nitrogen atoms but leave the anionic nucleophile poorly solvated ("naked"). This increases the ground-state energy of the nucleophile, lowering the activation energy for the attack.
Solvent Performance Table
Solvent Class
Specific Solvent
Suitability
Mechanistic Impact
Recommendation
Polar Aprotic (Classic)
DMSO
High
Excellent cation solvation; maximizes rate. Hard to remove (bp 189°C).
Primary Choice for small scale or difficult nucleophiles.
Polar Aprotic (Classic)
DMF / DMAc
High
Very effective. Toxic (Reprotox 1B).
Use if DMSO fails or workup is difficult.
Polar Aprotic (Green)
Cyrene™
High
Bio-based replacement for NMP/DMF. High polarity.
Recommended for modern/pharma workflows.
Polar Aprotic (Green)
Acetonitrile (MeCN)
Medium
Good polarity, easy removal (bp 82°C). Less accelerating than DMSO.
Good for highly reactive nucleophiles (e.g., Azide, Thiol).
Polar Protic
MeOH / EtOH / Water
CRITICAL FAILURE
H-bonds cage the nucleophile (lowering ). Promotes ionization ().
DO NOT USE. Will cause ring expansion.
Non-Polar
Toluene / DCM
Low
Poor solubility of ionic nucleophiles.
Requires Phase Transfer Catalyst (PTC) to work.
Troubleshooting & FAQs
Scenario A: "I am seeing significant cyclopentyl impurities."
Diagnosis: The reaction has significant
character. A carbocation intermediate formed and rearranged to relieve cyclobutane ring strain.[4][5]
Root Causes:
Solvent Error: Presence of protic solvents (water, alcohols) stabilizing the leaving group ionization.[1]
Weak Nucleophile: The nucleophile concentration or reactivity is too low to compete with solvolysis.
Corrective Actions:
Switch Solvent: Move to anhydrous DMSO or DMF.
Increase [Nu]: Drive the bimolecular kinetics by increasing nucleophile equivalents (1.5 – 2.0 eq).
Dry Conditions: Ensure the system is strictly anhydrous.
Scenario B: "The reaction is extremely slow (low conversion after 24h)."
Diagnosis: Steric hindrance at the
-carbon is blocking the nucleophile's approach.
Root Causes:
Solvent Polarity: Using MeCN or THF might not provide enough "naked anion" activation for this hindered substrate.
Temperature:
on neopentyl-like systems often requires elevated temperatures (60–90°C).
Corrective Actions:
Solvent Upgrade: Switch from MeCN to DMSO. The rate enhancement can be 100x-1000x.
Catalysis: Add 18-Crown-6 (if using K+ salts) or 15-Crown-5 (if using Na+ salts) to dissociate the ion pair.
Heat: Increase temperature to 80°C (monitor for elimination side products).
Scenario C: "I see a product with a double bond (Methylenecyclobutane)."
Diagnosis: Elimination (E2) is competing with substitution.
Root Causes:
Basicity: The nucleophile is acting as a base (e.g., using alkoxides).
Extract 3x with Diethyl Ether or MTBE (Green alternative).
Wash organics with brine, dry over
, and concentrate.
References
Mechanism of Ring Expansion
Study.com. "Nucleophilic Substitution of (1-bromoethyl)cyclobutane Mechanism." Accessed Feb 24, 2026. Link
Chemistry Steps. "Ring Expansion Rearrangements in SN1 Reactions." Accessed Feb 24, 2026. Link
Solvent Effects on SN2
Chemistry LibreTexts. "8.2: Factors That Affect SN2 Reactions - Solvent Effects." Accessed Feb 24, 2026. Link
Master Organic Chemistry. "Polar Protic vs Polar Aprotic Solvents." Accessed Feb 24, 2026. Link
Green Solvent Alternatives
Sherwood, J. et al. "Dihydrolevoglucosenone (Cyrene) as a Bio-Based Alternative for Dipolar Aprotic Solvents." Green Chemistry, 2014. (Contextualized from general green solvent search). Link
ACS Sustainable Chemistry & Engineering. "Replacement of Less-Preferred Dipolar Aprotic Solvents." Accessed Feb 24, 2026. Link
Preventing elimination byproducts when using 1-(Bromomethyl)cyclobutane-1-carbonitrile
Topic: Preventing Elimination & Rearrangement Byproducts during Alkylation Executive Summary: The "Neopentyl" Problem Users frequently report "elimination" byproducts when using 1-(bromomethyl)cyclobutane-1-carbonitrile...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Elimination & Rearrangement Byproducts during Alkylation
Executive Summary: The "Neopentyl" Problem
Users frequently report "elimination" byproducts when using 1-(bromomethyl)cyclobutane-1-carbonitrile . It is critical to correct the terminology to understand the root cause:
Direct Elimination is Impossible: This molecule has a quaternary carbon at the
-position (C1). There are no -hydrogens available for standard -elimination to form an exocyclic double bond directly.
The Real Culprit (Ring Expansion): The "elimination" products observed are almost invariably cyclopentene derivatives . This occurs because the reagent is a neopentyl-like system. If forced into an
pathway (carbocation formation), the unstable cyclobutylmethyl cation rearranges to a cyclopentyl cation, which then undergoes elimination.
The Solution: You must force the reaction to proceed via a strict
mechanism . Any condition that stabilizes a carbocation (protic solvents, Lewis acids, low nucleophile concentration) will trigger ring expansion and yield loss.
Technical Deep Dive: The Mechanism of Failure
To solve the impurity profile, you must visualize the competing pathways. The diagram below illustrates how the desired substitution competes with the fatal rearrangement.
Figure 1: Bifurcation of reaction pathways. The primary risk is the ionization of the C-Br bond, leading to ring expansion and subsequent elimination.
Troubleshooting Guide (Q&A)
Q1: I am seeing ~15% of a "cyclopentene" impurity by GC/LC-MS. Why?
Diagnosis: Your reaction conditions are supporting ionization (
).
Root Cause: You are likely using a protic solvent (e.g., Ethanol, Methanol) or a solvent with low dielectric constant without a phase transfer catalyst. These conditions fail to support the "naked" nucleophile required for attack on a sterically hindered neopentyl carbon.
Correction: Switch to Dipolar Aprotic Solvents (DMF, DMSO, NMP). These solvate the cation (e.g., Na+, K+) but leave the nucleophilic anion "naked" and highly reactive, increasing the rate of over the unimolecular ionization rate.
Q2: I increased the temperature to 100°C to push conversion, but the byproduct increased.
Diagnosis: Thermal promotion of entropy-driven elimination.
Explanation: Elimination (and rearrangement) has a higher activation energy and is entropically favored over substitution. Heating a neopentyl bromide encourages the C-Br bond to break before the nucleophile arrives.
Correction: Keep reaction temperatures below 60-80°C . If conversion is slow, do not increase heat. Instead, increase the concentration of the nucleophile (to favor bimolecular kinetics) or add a catalyst (KI, NaI) to form the more reactive alkyl iodide in situ (Finkelstein condition), though be cautious as iodides can also be better leaving groups for ionization.
Q3: Which base should I use?
Recommendation:
Avoid: Bulky alkoxides (t-BuOK). While they cannot cause
-elimination on the starting material, they are strong enough to promote elimination on any rearranged intermediates.
Preferred:Cesium Carbonate (
) or Potassium Carbonate () .
Why: Cesium is large and polarizable ("soft"), which helps solubilize the carbonate in organic solvents (the "Cesium Effect"), promoting the specific
reaction without being basic enough to cause rapid degradation of the nitrile.
Optimized Experimental Protocol
This protocol is adapted from high-yield syntheses of JAK inhibitors (e.g., Oclacitinib) which utilize this specific linkage.
Objective: N-Alkylation of an amine (or heterocycle) while suppressing ring expansion.
Reagents & Stoichiometry
Component
Equiv.
Role
Notes
Substrate (Amine/Heterocycle)
1.0
Nucleophile
Dry thoroughly before use.
1-(Bromomethyl)cyclobutane-1-carbonitrile
1.2 - 1.5
Electrophile
Excess accounts for sluggish kinetics.
2.0 - 3.0
Base
Scavenges HBr; promotes .
DMF or NMP
Solvent
Medium
Critical: Must be anhydrous (<0.1% ).
Step-by-Step Methodology
Preparation: Charge the reaction vessel with the amine substrate and
(powdered, micronized is best).
Solvation: Add anhydrous DMF (concentration ~0.5 M relative to substrate). Stir at room temperature for 30 minutes to ensure deprotonation/activation of the nucleophile.
Tip: Do not add all at once if the reaction is exothermic, but for this sluggish reagent, bolus addition is usually acceptable.
Reaction: Heat the mixture to 60°C .
Monitor: Check HPLC at 4 hours. If <50% conversion, raise to 80°C max.
Stop Condition: Do not chase 100% conversion if impurity levels start rising. It is better to accept 90% conversion and recover starting material than to generate inseparable cyclopentene byproducts.
Crucial: Wash with LiCl (5% aq) to fully remove DMF traces, as residual DMF can cause decomposition during concentration.
Alternative: Phase Transfer Catalysis (PTC)
If DMF/DMSO is difficult to remove or incompatible:
Solvent: Toluene or 2-MeTHF.
Base: 50% NaOH (aq) or Solid KOH.
Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (10 mol%).
Mechanism: The catalyst transports the nucleophile into the organic phase, keeping it highly active (unsolvated) for
attack.
References
Pfizer Inc. (2010).[3] Pyrrolo[2,3-d]pyrimidine compounds. WO2010020905A1. (Patent describing the synthesis of Oclacitinib using this specific alkylation step). Link
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source on Neopentyl substitution vs. rearrangement mechanisms).
Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520. (Foundational paper on cyclobutylmethyl carbocation rearrangement). Link
Zoetis Inc. (2014).[4] Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor.[3][4] Journal of Veterinary Pharmacology and Therapeutics. (Contextual usage of the reagent in drug development). Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removing impurities from commercial 1-(Bromomethyl)cyclobutane-1-carbonitrile batches
CAS Registry Number: 1909337-42-3 (Note: Often confused with non-nitrile analogs; verify structure explicitly)
Target Audience: Process Chemists, Medicinal Chemists, Drug Development Professionals
Context: Key intermediate for Tipiracil (Lonsurf®) synthesis.
Introduction: The "Geminal" Challenge
Commercial batches of 1-(Bromomethyl)cyclobutane-1-carbonitrile (hereafter 1-BCBC ) often arrive with purity ranging from 90-95%. For pharmaceutical applications (e.g., Tipiracil synthesis), purities >98% are required to prevent downstream formation of difficult-to-remove side products.
Why is purification difficult?
Thermal Instability: The geminal substitution (1,1-disubstitution) on the cyclobutane ring introduces significant ring strain. Temperatures above 80°C can trigger ring-opening or polymerization.
Similar Polarity: The primary impurity (the alcohol precursor) shares similar solubility profiles in many non-polar solvents, making recrystallization difficult.
Hydrolysis Risk: The nitrile group is susceptible to hydrolysis under strong acidic/basic conditions, generating amide or acid byproducts.
Module 1: Diagnostic Hub (Triage)
Before attempting purification, identify the specific impurity profile of your batch.
Q1: My batch has a yellow/orange tint. Is this normal?
A: No. Pure 1-BCBC is a colorless oil or low-melting white solid.
Cause: Traces of free bromine (
) or conjugated elimination products (cyclobutenes).
Risk: Radical initiation leading to polymerization.
Action: Perform a Sodium Thiosulfate wash (see Module 2) immediately.
Q2: How do I distinguish the major impurities by NMR?
The two most common impurities are the Hydroxymethyl precursor (incomplete bromination) and the Carboxylic Acid (nitrile hydrolysis).
Target Elution: 1-BCBC usually elutes around 10-15% DCM.
Impurity Elution: The alcohol (Impurity A) is much more polar and will stick to the baseline or elute only with >50% DCM/EtOAc.
Module 3: High-Vacuum Distillation (The "High Risk" Option)
Only recommended for batches >50g where chromatography is impractical. Requires strict temperature control.
Critical Warning: Do not exceed a pot temperature of 80°C . The cyclobutane ring strain combined with the nitrile group makes this compound susceptible to thermal decomposition (releasing HCN or HBr).
Equipment:
Short-path distillation head (minimize thermal exposure time).
Fraction 1 (Fore-run): Residual solvents and volatile cyclobutenes.
Fraction 2 (Main): 1-BCBC.
Expected BP: ~60-70°C at 0.5 mmHg (Estimated based on analog boiling points).
Stop Condition: If the pot residue turns dark brown/black, STOP immediately . This indicates polymerization.
Module 4: Workflow Visualization
Decision Tree: Purification Strategy
Caption: Logic flow for selecting the appropriate purification method based on impurity profile and batch size.
Module 5: Storage & Stability FAQs
Q: Can I store this at room temperature?A:No. Commercial suppliers often ship on ice packs for a reason.
Protocol: Store at 2°C to 8°C (Refrigerator) or -20°C for long term.
Environment: Store under Argon or Nitrogen. Moisture will slowly hydrolyze the nitrile to the amide. Light can degrade the C-Br bond.
Q: The compound solidified in the fridge. How do I melt it safely?A: Do not use a heat gun.
Allow it to warm to room temperature naturally in a desiccator.
Rapid heating of the solid can cause localized hot spots and decomposition.
References
Taiho Pharmaceutical Co., Ltd. (2014). Process for the preparation of Tipiracil Hydrochloride. US Patent US20160355452A1.[4] (Describes the synthesis and handling of cyclobutane intermediates for Tipiracil).
ChemicalBook. (2024). 1-(Bromomethyl)cyclobutane-1-carbonitrile Product Specifications. (Verifying CAS and physical state).
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for purifying alkyl bromides and nitriles).
Sigma-Aldrich. (2024). Safety Data Sheet: (Bromomethyl)cyclobutane. (Used for analog stability data).[1]
Technical Guide: 1H and 13C NMR Interpretation of 1-(Bromomethyl)cyclobutane-1-carbonitrile
This guide details the spectroscopic interpretation of 1-(Bromomethyl)cyclobutane-1-carbonitrile , a specialized intermediate often used in the synthesis of conformationally restricted amino acids and quaternary ammonium...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the spectroscopic interpretation of 1-(Bromomethyl)cyclobutane-1-carbonitrile , a specialized intermediate often used in the synthesis of conformationally restricted amino acids and quaternary ammonium salts.
The analysis compares the product's spectral signature against its synthetic precursor (Cyclobutanecarbonitrile ) and alternative characterization methods (IR/MS), providing a robust framework for structural validation.
Key Diagnostic Signal (1H): Appearance of a singlet at
3.60 ppm (-CHBr) and disappearance of the methine quintet ( 3.20 ppm) from the precursor.
Key Diagnostic Signal (13C): Quaternary carbon shift to
42-45 ppm and Nitrile carbon at 122 ppm .
Primary Application: Verification of quaternary center formation (alkylation success).
Structural Analysis & Symmetry Logic
Before interpreting the spectra, one must understand the molecule's symmetry, which dictates signal multiplicity.
Quaternary Center (C1): The carbon bearing the nitrile (-CN) and bromomethyl (-CH
Br) groups lacks protons. This isolates the spin systems of the ring from the side chain.
Plane of Symmetry: A plane passes through C1 and C3.
C2 and C4: These carbons are enantiotopic (chemically equivalent). The protons attached to them will appear as complex multiplets due to ring puckering and geminal/vicinal coupling.
C3: Unique distal methylene group.
-CH
Br: The methylene protons are chemically equivalent (singlet) due to free rotation, though restricted rotation could theoretically induce diastereotopicity (rare at RT).
Visualization: Structural Connectivity & Logic
Caption: Structural logic flow connecting chemical moieties to their expected NMR signals. Note the isolation of the Bromomethyl signal.
Comparative Analysis: Product vs. Alternatives
A. Spectral Comparison: Product vs. Precursor
The most critical "alternative" to rule out is the unreacted starting material, Cyclobutanecarbonitrile .
Feature
Precursor: Cyclobutanecarbonitrile
Product: 1-(Bromomethyl)...
Interpretation / Status
1H: -Proton
Quintet/Multiplet (~3.2 ppm)
ABSENT
Primary confirmation of reaction completion.
1H: Side Chain
None
Singlet (~3.60 ppm)
Confirms alkylation with -CHBr.
1H: Ring Protons
1.9 - 2.5 ppm (Multiplets)
2.0 - 2.8 ppm (Multiplets)
Slight downfield shift due to increased substitution.
13C: C1 (ipso)
~26 ppm (Methine)
~43 ppm (Quaternary)
Large downfield shift (Deshielding).
13C: Nitrile
~122 ppm
~121-122 ppm
Minimal change (not diagnostic).
B. Methodological Comparison: NMR vs. IR vs. MS
Why use NMR over other analytical alternatives?
NMR vs. FTIR:
FTIR will show the Nitrile stretch (~2240 cm
) in both the product and precursor. It cannot easily distinguish between the two.
NMR definitively proves the substitution of the
-proton.
NMR vs. Mass Spectrometry (MS):
MS confirms the mass (M+ = 173/175 for
Br/Br), but cannot distinguish regioisomers (e.g., ring expansion vs. alkylation).
NMR confirms the intact cyclobutane ring structure via the characteristic coupling patterns of the methylene protons.
Detailed Spectral Data & Assignment
1H NMR (400 MHz, CDCl
)
Reference: TMS at 0.00 ppm or CHCl
residual at 7.26 ppm.
Shift (, ppm)
Multiplicity
Integration
Assignment
Mechanistic Insight
3.60
Singlet (s)
2H
-CHBr
Diagnostic. Isolated spin system. Downfield due to Br electronegativity and adjacent CN group.
2.65 - 2.55
Multiplet (m)
2H
Ring C2/C4 (H)
Protons cis to the Nitrile group (deshielded by anisotropy).
2.40 - 2.30
Multiplet (m)
2H
Ring C2/C4 (H)
Protons trans to the Nitrile group.
2.10 - 1.95
Multiplet (m)
2H
Ring C3
Distal methylene protons. Less affected by substituents.
> Expert Note: The ring protons often appear as complex second-order multiplets (
) rather than clean triplets/quintets due to the rigid ring geometry and puckering.
13C NMR (100 MHz, CDCl
)
Reference: CDCl
triplet at 77.16 ppm.
Shift (, ppm)
Assignment
Type
Notes
121.5
-CN
Quaternary
Characteristic nitrile region.
43.2
C1
Quaternary
Significantly deshielded compared to precursor due to geminal substitution.
38.5
-CHBr
Secondary (CH)
Confirmed by DEPT-135 (inverted phase).
31.0
C2 / C4
Secondary (CH)
Ring carbons adjacent to quaternary center.
15.8
C3
Secondary (CH)
Distal ring carbon; highly shielded (typical for cyclobutanes).
Experimental Protocol (Self-Validating)
To ensure reproducible data that matches the values above, follow this specific workflow.
Step 1: Sample Preparation
Solvent Choice: Use CDCl
(Chloroform-d) neutralized with silver foil or basic alumina if the product is acid-sensitive (though nitriles are generally stable).
Alternative: DMSO-d
can be used but will shift the -CHBr signal slightly upfield (~3.5 ppm) and obscure the water region.
Concentration:
For 1H: Dissolve 5-10 mg of sample in 0.6 mL solvent.
For 13C: Dissolve 30-50 mg of sample to ensure quaternary carbons (CN, C1) are visible above noise.
Step 2: Acquisition Parameters
Pulse Sequence: Standard 1H zg30; 13C pg30 (proton decoupled).
Relaxation Delay (D1): Set to 2.0 seconds for 13C. The quaternary carbons (C1 and CN) have long T1 relaxation times. Insufficient D1 will result in missing or low-intensity peaks for these critical diagnostic signals.
Scans: 16 scans (1H), >256 scans (13C).
Step 3: Validation Workflow (DOT Diagram)
Caption: Decision tree for validating the alkylation of cyclobutanecarbonitrile using 1H NMR.
References
General Cyclobutane Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for substituent additivity rules in rings).
Synthesis & Data of Analogues: Synthesis of 1-(bromomethyl)-1-methylcyclobutane. ChemicalBook. Retrieved from . (Used as a proxy for the -CH2Br shift in a quaternary cyclobutane system).
13C NMR of Cycloalkanes: Doc Brown's Chemistry. 13C NMR spectrum of cyclobutane. Retrieved from .
Solvent Impurity Tables: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
Comparative
Beyond Flatland: A Comparative Guide to Cyclobutane vs. Cyclopropane Building Blocks
Executive Summary In the pursuit of favorable Fsp³ character and "escape from flatland," small strained rings have become indispensable bioisosteres. While cyclopropane (C3) is a ubiquitous, rigid spacer often used to re...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the pursuit of favorable Fsp³ character and "escape from flatland," small strained rings have become indispensable bioisosteres. While cyclopropane (C3) is a ubiquitous, rigid spacer often used to replace alkenes or conformationally lock linear chains, cyclobutane (C4) offers a distinct, underutilized geometric advantage: the pucker .
This guide objectively compares these two scaffolds. The data suggests that while cyclopropane offers superior rigidity and synthetic ease via carbenoid chemistry, cyclobutane provides unique 3D exit vectors and lipophilicity modulation that flat aromatic rings or rigid cyclopropanes cannot achieve.
Part 1: Structural & Physicochemical Fundamentals
To select the right building block, one must understand the underlying physics of the ring strain. The behavior of these rings is dictated by the trade-off between Angle Strain (Baeyer) and Torsional Strain (Pitzer).
Comparative Properties Table[1]
Feature
Cyclopropane (C3)
Cyclobutane (C4)
Impact on Drug Design
Ring Strain
~27.5 kcal/mol
~26.3 kcal/mol
Both are high-energy; C3 is kinetically more reactive to electrophiles.
Geometry
Strictly Planar
Puckered ("Butterfly")
C3 is a rigid spacer; C4 adapts to minimize steric clash.
C3 can conjugate with aromatics; C4 is more aliphatic.
Lipophilicity
Lowers LogP vs. gem-dimethyl
Moderate LogP modulation
C4 is often more lipophilic than C3 but less than open chains.
The "Pucker" Factor
The critical differentiator is conformation.[1][2] Cyclopropane is geometrically forced to be planar.[2] Cyclobutane, however, buckles to relieve the torsional strain of four eclipsed methylene groups. This puckering (dihedral angle ~25-30°) creates distinct pseudo-equatorial and pseudo-axial positions, unlike the uniform environment of cyclopropane.
Expert Insight: When replacing a phenyl ring, a 1,3-disubstituted cyclobutane often provides a better vector match than a 1,4-cyclohexane or a 1,3-cyclopropane due to this puckering, which shortens the through-space distance between substituents.
Part 2: Visualization of Exit Vectors
The following diagram visualizes the geometric divergence. Note how the C4 pucker alters the projection of substituents compared to the rigid C3.[3]
Figure 1: Geometric consequences of ring strain. Cyclobutane's pucker allows for dynamic vector alignment, whereas cyclopropane acts as a rigid connector.
Part 3: Synthetic Accessibility & Methodology
Historically, C3 was considered "easy" (Simmons-Smith) and C4 "hard." This narrative has shifted with the advent of photoredox catalysis and commercially available building blocks (e.g., from Enamine/Mykhailiuk groups).
Synthesis Decision Matrix
Requirement
Preferred Scaffold
Recommended Method
Late-Stage Functionalization
Cyclopropane
Carbene transfer (Rh/Cu cat) or Simmons-Smith.
Chiral Building Block
Cyclopropane
Enzymatic cyclopropanation or Charette asymmetric synthesis.
Complex Core Construction
Cyclobutane
[2+2] Photocycloaddition (Enone + Alkene).
Radical Cross-Coupling
Cyclobutane
Decarboxylative coupling of cyclobutane carboxylic acids.
Setup: Quartz or borosilicate tube (depending on wavelength transparency).
Procedure:
Dissolve Enone (1.0 equiv) and Alkene (5.0 equiv - excess drives reaction) in MeCN (0.05 M).
Irradiate at 365 nm. Monitor by NMR (disappearance of olefin protons).
Purification: Evaporate solvent. Cyclobutanes often separate well from linear starting materials on silica due to polarity shifts.
Why it works: The enone is excited to a triplet state, which reacts with the ground-state alkene. The "Rule of Five" generally predicts the regioselectivity (head-to-head vs head-to-tail).
Part 4: Medicinal Chemistry Performance[5]
Metabolic Stability
Both rings generally improve metabolic stability compared to linear alkyl chains by removing abstractable protons and lowering lipophilicity (LogD).
Cyclopropane: Often blocks metabolic "soft spots." For example, placing a cyclopropane adjacent to an amine (cyclopropylamine) prevents
-oxidation by CYP450.
Cyclobutane: Acts as a "fat" spacer. It is metabolically robust but, unlike cyclopropane, does not deactivate adjacent CYP sites as aggressively. It is ideal for tuning solubility without adding significant molecular weight.
Workflow: Stability Testing
The following workflow describes how to validate the scaffold's stability in a drug discovery cascade.
Figure 2: Decision logic for applying C3 vs C4 scaffolds based on metabolic liability.
Case Study: Bioisosteric Replacement
Target: Phenyl ring replacement.
Result: Replacing a phenyl ring with a bicyclo[1.1.1]pentane (a bridged cyclobutane derivative) or a 1,3-cyclobutane often retains potency while significantly improving solubility and reducing CYP inhibition (due to the removal of the aromatic ring).
Data Point: In the development of certain kinase inhibitors, the switch from Phenyl
Cyclobutane improved aqueous solubility by >10-fold while maintaining .
References
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Discovery. Journal of Medicinal Chemistry. Link
Mykhailiuk, P. K. (2019).[4] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. Link
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link
Barnes-Seeman, D. (2012). The Role of Conformation in the Activity of Drugs Containing Cyclopropane and Cyclobutane Rings. Current Topics in Medicinal Chemistry. Link
Nam, S., et al. (2011). Stereoselective Synthesis of Cyclobutanes via [2+2] Photocycloaddition.[5] Journal of the American Chemical Society. Link
Comparative Reactivity Analysis: Bromomethyl Cyclobutane vs. Bromomethyl Cyclohexane in Nucleophilic Substitution
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the intricate landscape of medicinal chemistry and organic synthesis, the selection of an appropriate alkyl halide scaffold is...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate landscape of medicinal chemistry and organic synthesis, the selection of an appropriate alkyl halide scaffold is a decision that profoundly influences reaction outcomes, yield, and impurity profiles. The cycloalkylmethyl bromide series, in particular, presents a fascinating case study in how subtle changes in ring size can dramatically alter chemical reactivity. This guide provides an in-depth, objective comparison of the reactivity of bromomethyl cyclobutane and bromomethyl cyclohexane, moving beyond simplistic predictions to explore the underlying principles of ring strain, sterics, and carbocation dynamics that govern their behavior in nucleophilic substitution reactions.
Theoretical Framework: The Decisive Interplay of Strain, Sterics, and Stability
To comprehend the reactivity differences between these two primary alkyl bromides, we must first dissect the foundational physicochemical properties of their parent cycloalkane rings.
Ring Strain: The Inherent Energy of the Cyclobutane System
The concept of ring strain is central to this discussion. It is a form of instability arising from bond angles deviating from their ideal values.[1]
Bromomethyl Cyclohexane: The cyclohexane ring is the gold standard for a "strain-free" cycloalkane.[2][3] It achieves this stability by adopting a puckered chair conformation, where all C-C-C bond angles are approximately 109.5°, the ideal tetrahedral angle, and all C-H bonds are perfectly staggered, minimizing torsional strain.[3][4][5] Consequently, the ground state of bromomethyl cyclohexane is relatively low in energy.
Bromomethyl Cyclobutane: In stark contrast, the cyclobutane ring is significantly strained, with a total ring strain of about 26 kcal/mol.[1][3] A perfectly planar cyclobutane would have 90° bond angles, a severe deviation from the 109.5° ideal. To alleviate some of the resulting torsional strain from eclipsing hydrogens, the ring puckers slightly.[2][4][6] This high-energy ground state makes the molecule inherently less stable and more prone to reactions that can relieve this strain.[1][7]
Steric Hindrance: Accessing the Electrophilic Carbon
Both molecules are primary alkyl halides, which typically favor the SN2 pathway.[8][9] However, the steric accessibility of the α-carbon (the -CH₂Br group) is not identical.
Bromomethyl Cyclohexane: The cyclohexyl group is sterically demanding. While not as hindered as a tert-butyl group, the bulky ring can impede the backside attack of a nucleophile required for an SN2 reaction.[10][11] The substituent is preferentially in the equatorial position to minimize steric interactions with axial hydrogens on the same side of the ring (1,3-diaxial interactions).[5]
Bromomethyl Cyclobutane: The smaller cyclobutane ring presents a different steric profile. While the ring itself is less expansive, its rigid, puckered conformation can influence the trajectory of an incoming nucleophile. The steric hindrance is generally considered less severe than in the neopentyl system, but it is a significant factor to consider.
Carbocation Stability and the Potential for Rearrangement
In SN1 reactions, the rate-determining step is the formation of a carbocation.[9][12][13] Both substrates would initially form unstable primary carbocations.
Cyclohexylmethyl Carbocation: Formation of the primary cyclohexylmethyl carbocation is energetically unfavorable.[14] While rearrangements are possible (e.g., hydride shift to form a tertiary carbocation), the initial activation barrier is high.
Cyclobutylmethyl Carbocation: The formation of the cyclobutylmethyl carbocation is similarly difficult. However, this intermediate is uniquely poised for a rapid, thermodynamically favorable rearrangement. The driving force is the relief of the significant ring strain in the four-membered ring.[15] The cation can undergo ring expansion to form the much more stable cyclopentyl carbocation (a secondary carbocation). This potential for strain-releasing rearrangement can significantly influence reactions proceeding through a carbocationic intermediate.[16][17]
Mechanistic Pathways and Predicted Reactivity
Based on the theoretical principles, we can make informed predictions about how each compound will behave under different reaction conditions.
The SN2 Pathway: A Contest of Sterics
In a classic SN2 reaction, a strong nucleophile attacks the electrophilic carbon in a single, concerted step.[18][19] The rate is highly sensitive to steric hindrance.[11][20]
Prediction:Bromomethyl cyclohexane is expected to be less reactive than bromomethyl cyclobutane in SN2 reactions. The larger, bulkier cyclohexane ring provides greater steric shielding to the α-carbon compared to the smaller cyclobutane ring, leading to a higher activation energy for the bimolecular transition state.
Caption: SN2 reaction pathway comparison, highlighting the sterically more hindered attack on bromomethyl cyclohexane.
The SN1 Pathway: A Story of Rearrangement
SN1 reactions proceed through a carbocation intermediate and are favored by polar protic solvents and non-basic nucleophiles.[21][22] The stability of the carbocation is paramount.[14]
Prediction:Bromomethyl cyclobutane is expected to be significantly more reactive than bromomethyl cyclohexane in SN1 reactions. While both would form unstable primary carbocations, the cyclobutylmethyl cation has access to a low-barrier, strain-releasing rearrangement to a more stable secondary cyclopentyl cation. This stabilized pathway lowers the overall activation energy for solvolysis. The cyclohexylmethyl cation lacks such a potent driving force for rearrangement.
Caption: SN1 pathway showing the favorable rearrangement of the cyclobutylmethyl intermediate.
Experimental Evidence: Solvolysis Rate Data
Quantitative data from solvolysis experiments, where the solvent acts as the nucleophile, provides a reliable measure of SN1 reactivity. A study by Kevill and Abduljaber on the solvolysis of cyclobutyl bromide provides crucial insights.[23] While this study uses cyclobutyl bromide directly, the principles governing carbocation formation and rearrangement are directly applicable to the bromomethyl analogue.
The study found that reactions of cyclobutyl bromide proceed with rearrangement and are significantly faster than analogous saturated, non-strained systems.[23] Specifically, the solvolysis of cyclopropylcarbinyl bromide (which also rearranges to the cyclobutyl cation) is 10-120 times faster than that of cyclobutyl bromide, showcasing the powerful effect of strain relief on reactivity.[23] By extension, bromomethyl cyclohexane, lacking this strain-relief pathway, would be expected to react orders of magnitude more slowly under the same conditions.
Substrate
Relative Solvolysis Rate (Est.)
Primary Mechanistic Feature
Bromomethyl Cyclohexane
1
SN1 pathway is very slow; no driving force for rearrangement.
Bromomethyl Cyclobutane
>> 1
SN1 rate is accelerated by rapid, strain-releasing rearrangement to a more stable carbocation. [23]
Experimental Protocol: A Self-Validating Comparative Kinetics Study
To empirically validate these predictions, a comparative solvolysis experiment can be designed. This protocol ensures trustworthiness by running both reactions under identical conditions and using a robust analytical method for monitoring.
Objective: To determine the relative rates of solvolysis of bromomethyl cyclobutane and bromomethyl cyclohexane in 80% aqueous ethanol.
Materials:
Bromomethyl cyclobutane (Substrate A)
Bromomethyl cyclohexane (Substrate B)
Ethanol (200 proof, HPLC grade)
Deionized water
Sodium bicarbonate (for quenching)
Internal Standard (e.g., dodecane)
Diethyl ether (for extraction)
Anhydrous magnesium sulfate
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Step-by-Step Methodology:
Preparation of Reaction Solvent: Prepare a solution of 80:20 (v/v) ethanol:water. Ensure thorough mixing.
Reaction Setup:
Set up two identical, temperature-controlled reaction vessels (e.g., jacketed flasks connected to a circulating water bath at 50 °C).
To each vessel, add 50.0 mL of the 80% ethanol solvent.
Allow the solvent to equilibrate to the target temperature for at least 30 minutes.
Initiation of Reaction:
Accurately weigh approximately 1.0 mmol of Substrate A and 1.0 mmol of the internal standard.
At time t=0, add the mixture to the first reaction vessel with vigorous stirring.
Simultaneously, add an identically prepared mixture of Substrate B and the internal standard to the second vessel.
Reaction Monitoring (Time-Point Sampling):
At predetermined time intervals (e.g., t = 5, 15, 30, 60, 120, 240 min), withdraw a 1.0 mL aliquot from each reaction vessel.
Immediately quench the aliquot in a vial containing 2.0 mL of a saturated sodium bicarbonate solution in diethyl ether. This stops the reaction and extracts the organic components.
Sample Preparation for Analysis:
Vortex the quenched sample vials vigorously for 30 seconds.
Allow the layers to separate. Transfer the top ether layer to a new vial containing a small amount of anhydrous magnesium sulfate to remove any residual water.
Transfer the dried ether solution to a GC vial.
GC-FID Analysis:
Inject the samples onto the GC-FID. Use a method that provides good separation between the starting material, the internal standard, and the expected solvolysis products (alcohols and ethers).
Record the peak areas for the starting material and the internal standard for each time point.
Data Analysis:
For each substrate, calculate the ratio of the starting material's peak area to the internal standard's peak area at each time point.
Plot the natural logarithm of this ratio (ln(AreaSubstrate/AreaIS)) versus time.
The slope of this line will be the negative of the pseudo-first-order rate constant (-k). The reaction is expected to follow first-order kinetics as the concentration of the solvent nucleophile is in vast excess.[9][18]
Compare the calculated rate constants (kA vs. kB) to determine the relative reactivity.
Caption: Workflow for the comparative solvolysis kinetics experiment.
Conclusion and Practical Implications
The comparative reactivity of bromomethyl cyclobutane and bromomethyl cyclohexane is a clear illustration of how non-obvious structural features dictate chemical behavior.
Bromomethyl Cyclohexane is the more sterically hindered of the two, making it less suitable for SN2 reactions where rapid substitution is desired. Its low propensity for SN1 reactions makes it a relatively stable and predictable scaffold under non-forcing conditions.
Bromomethyl Cyclobutane is predicted to be more reactive in both SN2 (due to lower steric bulk) and especially SN1 pathways. Its reactivity in SN1-type processes is dramatically enhanced by the thermodynamic driving force of ring strain relief via rearrangement.
For drug development professionals and synthetic chemists, this understanding is critical. If a stable cyclohexylmethyl moiety is desired in a final product, using harsh, carbocation-promoting conditions should be avoided. Conversely, the bromomethyl cyclobutane scaffold can be used as a synthetic precursor to cyclopentyl systems, leveraging its inherent reactivity to perform ring expansions. This guide underscores the necessity of moving beyond surface-level structural similarities to a deeper, mechanism-based analysis when designing synthetic routes and predicting reaction outcomes.
References
Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]
Findlay, S. (2021). Nucleophilic Substitution Reactions (SN1 and SN2). CHEMISTRY 1000, University of Lethbridge. [Link]
Various Authors. (2018). How does ring size affect SN2 reactions? Chemistry Stack Exchange. [Link]
Maricopa Open Digital Press. Conformational Analysis of Cycloalkanes. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]
LibreTexts Chemistry. (2025). 3.3: Conformational analysis of cyclohexanes. [Link]
Fassero, D. S., et al. (2023). Understanding the role of ring strain in β-alkyl migration at Mg and Zn centres. Nature Communications. [Link]
Rzepa, H. S. Cycloalkanes. Imperial College London. [Link]
Various Authors. (2018). Comparison of the rate of SN1 and SN2 reaction. Chemistry Stack Exchange. [Link]
Pharmaguideline. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. [Link]
Various Authors. (2014). Stability of cyclobutyl methyl carbocation. Chemistry Stack Exchange. [Link]
Various Authors. (2021). What is the product of cyclohexyl bromide + methanol? Is the reaction SN1 or SN2? Quora. [Link]
The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube. [Link]
Save My Exams. (2025). SN1 & SN2 (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
Brainly. (2023). Explain the difference in the reactivity of bromocyclopentane and bromocyclohexane with each reagent. [Link]
Kevill, D. N., et al. (2018). Correlation of the rates of solvolysis of α-bromoisobutyrophenone using both simple and extended forms of the Grunwald-Winstein. European Journal of Chemistry. [Link]
Chemistry Hall. (2019). SN1 vs SN2 Reactions: What Is Steric Hindrance?[Link]
LibreTexts Chemistry. (2019). 8.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]
Reusch, W. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. LibreTexts Chemistry. [Link]
Anglada, J. M., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Journal of Organic Chemistry. [Link]
Tanner, D. D., et al. (2025). The relative rates of bromination of cyclohexane and cyclopentane with molecular bromine. Comparison of the reactions in solution and in vapor phase. Journal of the American Chemical Society. [Link]
All 'Bout Chemistry. (2020). RATE OF SOLVOLYSIS REACTION/BRIDGED CYCLIC SYSTEM/CONCEPT IN CHEMISTRY. YouTube. [Link]
Kevill, D. N., & Abduljaber, M. H. (2000). Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation. Journal of Organic Chemistry. [Link]
The Organic Chemistry Tutor. (2023). Rate of Solvolysis in SN1 mechanism. How does aromaticity play role in reaction rate for SN1. YouTube. [Link]
Filo. (2025). Why 1 bromo cyclo hexane is greater reactive in SN1 than btomobenzene. [Link]
Pearson+. Because bromocyclohexane is a secondary alkyl halide, both cycloh...[Link]
Liskon Biological. (2025). Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive?[Link]
A Researcher's Guide to the Elemental Analysis of 1-(Bromomethyl)cyclobutane-1-carbonitrile: Standards, Methods, and Comparative Data
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. 1-(Bromomethyl)cyclobutane-1-carbonitrile, a key building block in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. 1-(Bromomethyl)cyclobutane-1-carbonitrile, a key building block in medicinal chemistry, requires stringent quality control, for which elemental analysis is a fundamental technique. This guide provides an in-depth comparison of analytical standards and methodologies for determining the elemental composition of this compound, supported by theoretical data and established protocols.
The molecular formula of 1-(Bromomethyl)cyclobutane-1-carbonitrile is C₆H₈BrN. The purity and integrity of this compound are critical for its use in subsequent synthetic steps and for ensuring the quality of active pharmaceutical ingredients (APIs). Elemental analysis provides a direct measure of the mass fractions of carbon, hydrogen, nitrogen, and bromine, serving as a primary indicator of sample purity.
Theoretical Elemental Composition
A crucial first step in elemental analysis is the calculation of the theoretical elemental composition from the molecular formula. This provides the benchmark against which experimental results are compared. For C₆H₈BrN (molar mass: 174.04 g/mol ), the theoretical percentages are as follows:
Element
Atomic Mass ( g/mol )
Number of Atoms
Total Mass ( g/mol )
Percentage (%)
Carbon (C)
12.011
6
72.066
41.41
Hydrogen (H)
1.008
8
8.064
4.63
Bromine (Br)
79.904
1
79.904
45.91
Nitrogen (N)
14.007
1
14.007
8.05
Total
174.041
100.00
Comparative Analysis of Methodologies
The determination of the elemental composition of an organohalogenated nitrile like 1-(Bromomethyl)cyclobutane-1-carbonitrile requires a combination of techniques. The analysis is typically bifurcated into the determination of carbon, hydrogen, and nitrogen (CHN analysis) and the separate determination of the halogen content (bromine).
Carbon, Hydrogen, and Nitrogen (CHN) Analysis
The gold standard for CHN analysis is combustion analysis .[1][2] This technique involves the complete and instantaneous oxidation of the sample in a high-temperature, oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by various detectors, such as thermal conductivity detectors (TCD) or infrared detectors.[1]
Advantages of Combustion Analysis:
High Precision and Accuracy: Modern automated CHN analyzers can provide results with an accuracy of within ±0.4% of the theoretical value, which is a widely accepted standard in academic and pharmaceutical publications.[3][4]
Small Sample Size: Typically, only 1-3 mg of the sample is required for analysis.
Speed and Automation: Automated systems allow for high-throughput analysis of multiple samples.
Potential Challenges:
Incomplete Combustion: The presence of the thermally stable cyclobutane ring and the formation of nitrogen oxides can sometimes lead to incomplete combustion and inaccurate results. The use of appropriate catalysts and combustion temperatures is crucial to mitigate this.
Sample Homogeneity: Ensuring the small sample taken for analysis is representative of the entire batch is critical for obtaining accurate results.
Bromine Analysis
Several methods are available for the quantitative determination of bromine in organic compounds. The choice of method often depends on the available instrumentation, the required level of accuracy, and the sample matrix.
Method
Principle
Advantages
Disadvantages
Oxygen Flask Combustion followed by Titration
The sample is combusted in a sealed flask containing oxygen. The resulting hydrogen bromide (HBr) is absorbed into a solution and titrated, often potentiometrically, with silver nitrate.[5]
High accuracy and precision. It is an established and well-understood method, with ASTM E442 providing a standardized procedure.[5]
It is a manual and time-consuming method. Requires careful handling of potentially hazardous reagents.
X-Ray Fluorescence (XRF) Spectrometry
The sample is irradiated with X-rays, causing the bromine atoms to emit characteristic fluorescent X-rays. The intensity of these emitted X-rays is proportional to the bromine concentration.[6]
Non-destructive, rapid, and requires minimal sample preparation.
Generally less sensitive than combustion methods. Matrix effects can influence accuracy, requiring careful calibration with appropriate standards.
After sample digestion or combustion to convert the organobromine to bromide, the sample is introduced into an argon plasma, which excites the bromine atoms. The intensity of the light emitted at a bromine-specific wavelength is measured.
High sensitivity and can be used for multi-elemental analysis.
Requires complete sample digestion, which can be challenging for some organic matrices.
For a research or drug development setting where accuracy and validation are paramount, oxygen flask combustion followed by potentiometric titration is often the preferred method due to its high accuracy and the existence of standardized procedures. However, for rapid screening or quality control where speed is a priority, XRF can be a valuable tool.
Experimental Protocols
Recommended Protocol for CHN Analysis via Combustion
This protocol is based on the principles of the Pregl-Dumas method, utilized in modern automated CHN analyzers.
Instrument Calibration:
Calibrate the CHN analyzer using a certified reference material (CRM) with a known elemental composition, such as acetanilide or sulfanilamide. The CRM should be chosen to have C, H, and N percentages that bracket the expected values for 1-(Bromomethyl)cyclobutane-1-carbonitrile.
Sample Preparation:
Ensure the 1-(Bromomethyl)cyclobutane-1-carbonitrile sample is homogenous. If necessary, gently grind the sample to a fine powder.
Accurately weigh approximately 1-3 mg of the sample into a tin capsule using a microbalance.
Analysis:
Place the sealed tin capsule into the autosampler of the CHN analyzer.
Initiate the combustion sequence. The sample is dropped into a high-temperature furnace (typically 900-1000 °C) with a constant flow of pure oxygen.
The combustion products (CO₂, H₂O, N₂, and HBr) pass through a series of scrubbers and catalysts to remove interfering substances like HBr and to reduce nitrogen oxides to N₂.
The purified CO₂, H₂O, and N₂ are separated by a gas chromatography column and quantified by a thermal conductivity detector.
Data Analysis:
The instrument software calculates the percentage of C, H, and N in the sample based on the detector signals and the calibration.
Compare the experimental results to the theoretical values. The results should be within ±0.4% of the theoretical values for a pure sample.
Workflow for CHN Analysis
Caption: Workflow for CHN elemental analysis by combustion.
Recommended Protocol for Bromine Determination via Oxygen Flask Combustion
This protocol is based on the ASTM E442 standard test method.[5]
Apparatus:
A heavy-walled, conical flask (Schöninger flask) with a ground-glass stopper fitted with a sample carrier (platinum gauze).
Infrared heat lamp for ignition.
Reagents:
Absorbing solution: A solution of sodium hydroxide and hydrogen peroxide in deionized water.
Standardized silver nitrate (AgNO₃) solution (e.g., 0.01 M).
Sample Preparation:
Fold a piece of halogen-free filter paper to enclose the sample.
Accurately weigh approximately 5-10 mg of 1-(Bromomethyl)cyclobutane-1-carbonitrile onto the filter paper.
Fold the paper and place it securely in the platinum gauze sample carrier.
Combustion and Absorption:
Add the absorbing solution to the combustion flask and flush the flask with a stream of pure oxygen for several minutes.
Quickly insert the stopper with the sample into the flask.
Ignite the filter paper using the infrared lamp. Combustion should be rapid.
After combustion is complete, allow the flask to cool. Shake the flask vigorously to ensure all the combustion products are absorbed into the solution.
Titration:
Transfer the absorbing solution to a beaker.
Acidify the solution with nitric acid.
Titrate the bromide ions potentiometrically with the standardized silver nitrate solution using a silver indicator electrode and a suitable reference electrode.
Calculation:
Calculate the percentage of bromine in the sample based on the volume of silver nitrate solution used, its molarity, and the initial sample weight.
Workflow for Bromine Analysis
Caption: Workflow for bromine analysis by oxygen flask combustion.
Trustworthiness and Self-Validation
For any elemental analysis, the trustworthiness of the results is paramount. This is achieved through a self-validating system:
Use of Certified Reference Materials (CRMs): The analysis of a CRM alongside the unknown sample is essential. The experimental results for the CRM must fall within the certified uncertainty range to validate the instrument's calibration and the analytical procedure. Several suppliers, such as Agilent and CPAchem, offer a range of organic CRMs.[7][8]
Replicate Analyses: Analyzing the same sample multiple times and ensuring the results are reproducible demonstrates the precision of the method.
Summation of Percentages: The sum of the experimentally determined percentages for all elements (C, H, N, and Br) should ideally be between 98.5% and 101.5%. A significant deviation from 100% may indicate the presence of an unexpected element (e.g., oxygen), incomplete combustion, or an impure sample.
Conclusion
The elemental analysis of 1-(Bromomethyl)cyclobutane-1-carbonitrile is a critical step in its characterization for research and drug development. A combination of automated combustion analysis for C, H, and N, and oxygen flask combustion followed by titration for bromine provides a robust and accurate determination of its elemental composition. By adhering to standardized protocols, utilizing certified reference materials, and performing replicate analyses, researchers can ensure the integrity and purity of this important chemical building block, thereby supporting the advancement of their scientific endeavors.
References
Getzendaner, M. E. (1975). A review of bromine determination in foods. Journal of the Association of Official Analytical Chemists, 58(4), 711–716. [Link]
Verma, K. K., Srivastava, A., Ahmed, J., & Bose, S. (1978). Titrimetric determination of some organic compounds with bromine chloride. Talanta, 25(8), 469–475. [Link]
PubChemLite. (n.d.). 1-(bromomethyl)cyclobutane-1-carbonitrile (C6H8BrN). Retrieved February 24, 2026, from [Link]
ASTM E442-91(2016). (2016). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.
National Institute of Metrology, China. (n.d.).
PubChem. (n.d.). 1-Bromo-3-methylcyclobutane-1-carbonitrile. Retrieved February 24, 2026, from [Link]
Agilent. (n.d.).
CPAchem. (n.d.). Organic CRM. Retrieved February 24, 2026, from [Link]
AZoNano. (2023, April 4). The Problems Associated With Elemental Analysis. [Link]
Ragaini, F., et al. (2021). A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System. Molecules, 26(23), 7169. [Link]
Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved February 24, 2026, from [Link]
Brammer Standard Company, Inc. (n.d.).
Chemistry LibreTexts. (2021, March 21). 1: Elemental Analysis. [Link]
Scientific Laboratory Supplies. (n.d.). (Bromomethyl)cyclobutane, 97% | 441171-25ML | SIGMA-ALDRICH | SLS. Retrieved February 24, 2026, from [Link]
Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(22), 8350–8358.
Extance, A. (2024, July 16). Elemental analysis under scrutiny again as competition raises accuracy questions. Chemistry World. [Link]
Sutton, P. W., et al. (2025). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies.
Cant, A. A., et al. (2022). An International Study Evaluating Elemental Analysis. Organometallics, 41(12), 1439–1445. [Link]
Chemistry Steps. (2024, December 5). Reactions of Nitriles. [Link]
Michalski, R., et al. (2025). A comparison of direct and indirect ion chromatographic methods for the determination of bromide/bromate ions in drinking water. Critical Reviews in Analytical Chemistry, 55(5), 584-593.
Taylor & Francis Online. (n.d.). Elemental analysis – Knowledge and References. Retrieved February 24, 2026, from [Link]
Larson, T. E., et al. (1969). Determination of free bromine in water: final report.
Benchmarking Synthetic Routes for 1,1-Disubstituted Cyclobutanes
Executive Summary: The Gem-Disubstituted Challenge In medicinal chemistry, the 1,1-disubstituted (gem-disubstituted) cyclobutane motif is a critical pharmacophore. Unlike its 1,2- or 1,3-counterparts, the 1,1-substitutio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Gem-Disubstituted Challenge
In medicinal chemistry, the 1,1-disubstituted (gem-disubstituted) cyclobutane motif is a critical pharmacophore. Unlike its 1,2- or 1,3-counterparts, the 1,1-substitution pattern imposes a unique "gem-disubstituent effect" (Thorpe-Ingold effect), rigidly locking the conformation of the four-membered ring. This structural lock is pivotal for bioisosteric replacement of gem-dimethyl groups or unstable aromatic rings, often improving metabolic stability (blocking metabolic soft spots) and increasing receptor selectivity.
However, synthesizing this specific motif presents distinct challenges compared to simple cyclobutanes.[1] The steric crowding at the quaternary center often impedes ring closure in classical methods, while modern catalytic methods frequently favor 1,2-substitution due to directing group dynamics.
This guide benchmarks three dominant synthetic strategies:
Classical Dialkylation: The industry standard for scalability.
[2+2] Photocycloaddition: The atom-economic, green alternative.
Cyclobutanone Functionalization: The modular approach for hetero-substituted targets.
Comparative Analysis of Synthetic Routes
Decision Matrix: Choosing the Right Path
The following decision tree assists in selecting the optimal synthetic route based on substrate availability and target structure.
Figure 1: Strategic decision tree for selecting synthetic routes based on target functionality.
Performance Metrics Comparison
Metric
Method A: Classical Dialkylation
Method B: [2+2] Cycloaddition
Method C: Cyclobutanone Funct.
Primary Mechanism
Double Nucleophilic Substitution ()
Photochemical Pericyclic Reaction
Nucleophilic Addition (Grignard/Li)
Key Precursors
Active Methylene (e.g., Phenylacetonitrile) + 1,3-Dihalide
1,1-Disubstituted Alkene + Alkene
Cyclobutanone + Organometallic
Atom Economy
Low (Stoichiometric salt waste)
High (100% in ideal cases)
Moderate (Depends on leaving groups)
Scalability
High (Kg scale routine)
Low/Medium (Flow chemistry required for scale)
Medium (Exothermic steps)
Steric Tolerance
High (Forcing conditions possible)
Low (Steric bulk hinders approach)
High (Quaternary center formed directly)
Cost Efficiency
Best (Commodity reagents)
Moderate (Photocatalysts/Lights)
Moderate (Organometallics/Cryogenics)
Deep Dive & Experimental Protocols
Method A: Classical Dialkylation (The Workhorse)
Best for: 1-Aryl-1-cyano, 1-Aryl-1-ester, and amino acid precursors.
This method relies on the double alkylation of an active methylene compound using a 1,3-dihalide. While it generates stoichiometric waste (sodium halides), it remains the most reliable method for generating quaternary centers on the cyclobutane ring due to the thermodynamic driving force of enolate formation.
Mechanistic Pathway
Figure 2: Step-wise mechanism of double alkylation. The second alkylation step (ring closure) is the rate-determining step due to ring strain.
Validated Protocol: Synthesis of 1-Phenylcyclobutanecarbonitrile
Source adapted from Organic Syntheses and Benchchem protocols [1, 2].
Reagents:
Phenylacetonitrile (1.0 equiv)
1,3-Dibromopropane (1.1 equiv)
50% Aqueous NaOH (4.0 equiv)
Tetrabutylammonium bromide (TBAB) (0.05 equiv) - Phase Transfer Catalyst
Step-by-Step:
Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, charge Phenylacetonitrile (11.7 g, 100 mmol), 1,3-Dibromopropane (22.2 g, 110 mmol), and TBAB (1.6 g, 5 mmol).
Initiation: Cool the mixture to 0°C. Add 50% aq. NaOH (32 g, 400 mmol) dropwise over 30 minutes, maintaining internal temperature <10°C. Note: The reaction is exothermic.
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4–6 hours. The color typically changes from colorless to deep orange/brown.
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. Look for the disappearance of the mono-alkylated intermediate.
Workup: Dilute with water (100 mL) and extract with Toluene or MTBE (3 x 50 mL). Wash combined organics with water, 1M HCl (to remove basic residues), and brine.
Purification: Dry over MgSO4 and concentrate. Purify via vacuum distillation (bp ~135°C at 10 mmHg) or crystallization if the derivative is solid.
Critical Control Point: Vigorous stirring is essential. As a biphasic reaction, the rate is diffusion-controlled. Lack of stirring leads to mono-alkylation and oligomerization byproducts.
Method B: [2+2] Photocycloaddition (The Green Challenger)
Best for: Complex scaffolds, 1,1-disubstituted-2-heteroatom patterns, and accessing "unnatural" chemical space.
Unlike thermal methods, photochemical [2+2] cycloaddition allows the formation of the strained ring without forcing conditions. To achieve 1,1-disubstitution , one partner must be a 1,1-disubstituted alkene (e.g., 1,1-diphenylethylene or methyl methacrylate).
Validated Protocol: Visible-Light Mediated [2+2]
Source adapted from recent photoredox literature [3, 4].
Reagents:
1,1-Diphenylethylene (1.0 equiv)
Methyl vinyl ketone (MVK) (2.0 equiv)
Ru(bpy)3Cl2 (2 mol%) - Photocatalyst
Solvent: Acetonitrile (degassed)
Step-by-Step:
Setup: In a Pyrex tube, dissolve 1,1-Diphenylethylene (1 mmol) and MVK (2 mmol) in dry Acetonitrile (10 mL). Add the photocatalyst.
Degassing: Sparge with Argon for 15 minutes. Oxygen quenches the triplet state required for the reaction.
Irradiation: Place the tube 2-3 cm away from a Blue LED (450 nm, ~10W) source. Stir at room temperature for 12-24 hours.
Why it works: The photocatalyst excites the enone (MVK) to a triplet state, which then attacks the 1,1-disubstituted alkene. The regioselectivity usually favors the "head-to-head" or "head-to-tail" orientation depending on electronic stabilization of the radical intermediate.
Method C: Cyclobutanone Functionalization (The Modular Approach)
Best for: 1-Hydroxy-1-alkyl/aryl cyclobutanes (tertiary alcohols).
This method builds the substituent onto an existing ring. It is the preferred route for pharmaceutical intermediates requiring a polar handle (hydroxyl group) at the quaternary center.
Validated Protocol: Grignard Addition to Cyclobutanone
Source adapted from Benchchem Application Notes [5].
Reagents:
Cyclobutanone (1.0 equiv)
Arylmagnesium Bromide (1.2 equiv, e.g., PhMgBr)
Solvent: Anhydrous THF
Step-by-Step:
Setup: Flame-dry a 2-neck flask under Argon. Charge with Cyclobutanone (1.0 g, 14.2 mmol) in THF (20 mL) and cool to -78°C.
Addition: Add PhMgBr (1.0 M in THF, 17 mL) dropwise over 20 minutes. Low temperature prevents ring opening or enolization.
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
Quench: Carefully add sat. NH4Cl solution.
Workup: Extract with Diethyl Ether. Dry and concentrate.
Result: 1-Phenylcyclobutan-1-ol.
Extension: To remove the hydroxyl group and get a 1,1-dialkyl cyclobutane, a Barton-McCombie deoxygenation or ionic hydrogenation (Et3SiH/TFA) can be performed subsequently.
References
BenchChem. Synthesis of 1-phenylcyclobutanecarboxylic acid and derivatives. Retrieved from .
Xu, Y., Conner, M. L., & Brown, M. K. Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angew. Chem. Int. Ed. 2015 , 54, 11918-11928. Link.
Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions. Chem. Rev. 2016 , 116, 9748–9815. Link.
BenchChem. Application Notes: Grignard Reaction with Cyclobutanone. Retrieved from .